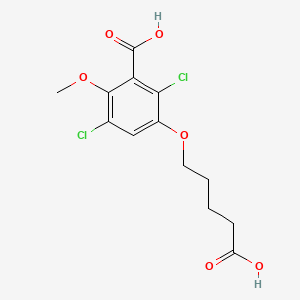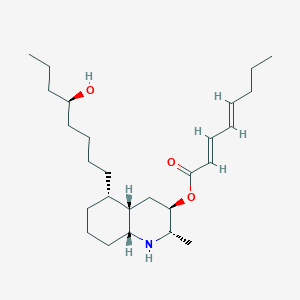
Lepadin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lepadin H is a marine alkaloid known for its significant cytotoxic properties and its ability to induce ferroptosis, a form of programmed cell death dependent on iron.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lepadin H involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydroquinoline ring system, which is a characteristic feature of lepadins. The synthetic route typically involves cyclization reactions, reduction steps, and functional group modifications to achieve the final structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lepadin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Lepadin H has been extensively studied for its applications in various scientific fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of marine alkaloids.
Biology: It is used to investigate the mechanisms of ferroptosis and its role in cellular processes.
Medicine: this compound shows promise as an anticancer agent due to its ability to induce ferroptosis in tumor cells. .
Mécanisme D'action
Lepadin H is part of the lepadin family of marine alkaloids, which includes compounds like Lepadin A, Lepadin B, and Lepadin E. While all these compounds share a similar decahydroquinoline ring system, this compound is unique due to its potent ability to induce ferroptosis. Lepadin A, for instance, is known for its immunogenic cell death-inducing properties, whereas Lepadin B and Lepadin E have different biological activities .
Comparaison Avec Des Composés Similaires
- Lepadin A
- Lepadin B
- Lepadin E
Lepadin H stands out due to its specific mechanism of inducing ferroptosis, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H45NO3 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
Clé InChI |
RLTXIRPCJHXWEP-AFEGZDPGSA-N |
SMILES isomérique |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
SMILES canonique |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


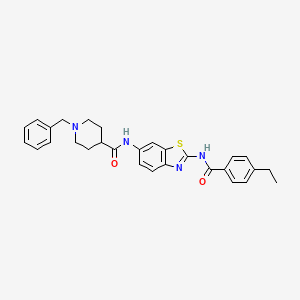
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
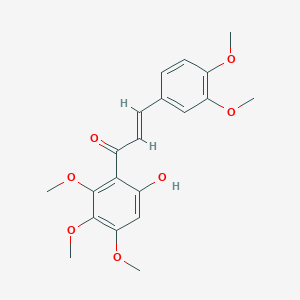
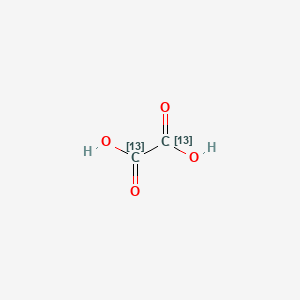
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
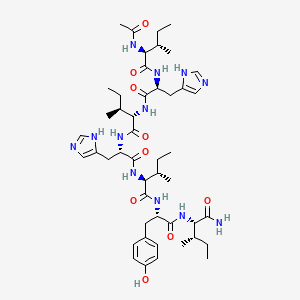
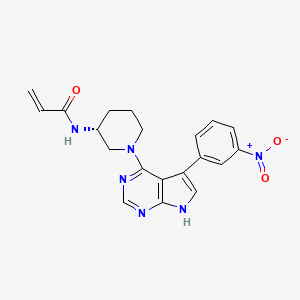
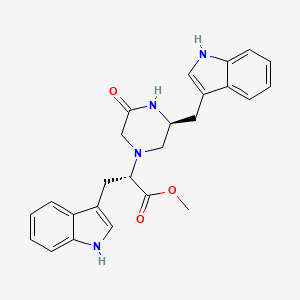
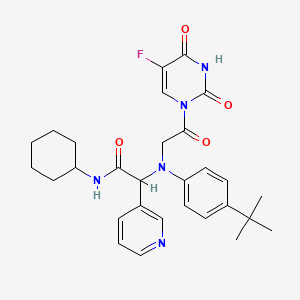
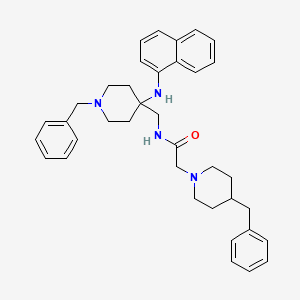
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
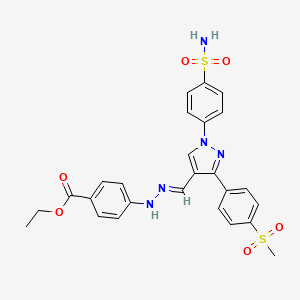
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
